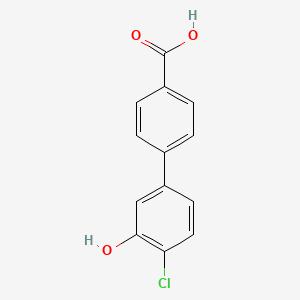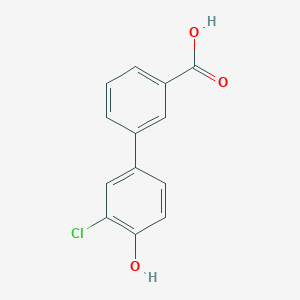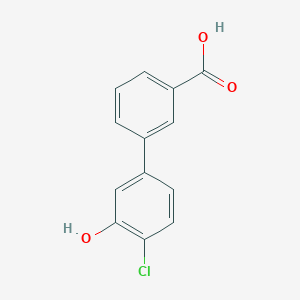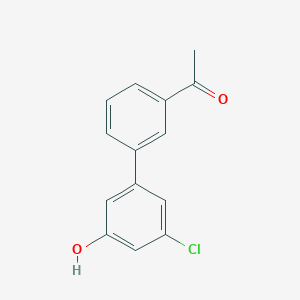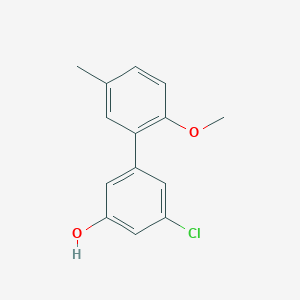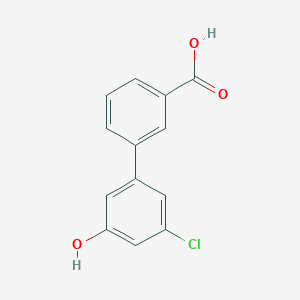
4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% (4-ACPCP) is an organic compound that has been widely used in scientific research for its unique properties and potential applications. It is a derivative of phenol, which is a type of aromatic organic compound. 4-ACPCP is a colorless, crystalline solid that is soluble in organic solvents. It has a melting point of 94-96°C and a boiling point of 158-160°C.
Applications De Recherche Scientifique
4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% has a wide range of applications in scientific research, including in the synthesis of new compounds, as a catalyst for organic reactions, and in the synthesis of pharmaceuticals. It has also been used in the study of enzyme inhibitors, as a fluorescent probe for protein-protein interactions, and as a ligand for metal complexes.
Mécanisme D'action
4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is a reversible inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs, hormones, and other compounds. In addition, 4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% is a competitive inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs and other compounds in vitro, as well as to inhibit the synthesis of prostaglandins in vivo. In addition, 4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% has been found to have anti-inflammatory and anti-oxidant properties, as well as to increase the solubility of drugs in water.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is soluble in organic solvents, making it easy to work with. However, 4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% is a relatively unstable compound and can decompose upon exposure to air.
Orientations Futures
In the future, 4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% may be used in the development of new drugs and other compounds. It may also be used to study the mechanisms of action of existing drugs, as well as to develop new therapeutic strategies. In addition, 4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% may be used to study the effects of environmental pollutants on human health, as well as to develop new methods for the detection of environmental contaminants. Finally, 4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% may be used in the development of new materials for use in medical and industrial applications.
Méthodes De Synthèse
4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-chlorophenol with acetic anhydride in the presence of pyridine, which results in the formation of 4-(3-acetamidophenyl)-2-chlorophenol (4-AACP). The second step involves the reaction of 4-AACP with sodium nitrite to form 4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95%.
Propriétés
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-7-9(4-5-12(11)16)8-2-1-3-10(6-8)13(15)17/h1-7,16H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIUUEXHGDFWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685954 |
Source


|
| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminocarbonylphenyl)-2-chlorophenol | |
CAS RN |
1262002-84-5 |
Source


|
| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








